molecular formula C18H20N6O4 B2379331 8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921583-51-9

8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2379331
CAS No.: 921583-51-9
M. Wt: 384.396
InChI Key: NJAZDQDHGZFOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a heterocyclic compound that contains a 1,2,4-triazole moiety . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is unique and allows for a broad range of substituents . This structural characteristic enables the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

The thermal behavior and decomposition mechanism of disubstituted fused 1,2,4-triazoles have been studied using simultaneous thermal analysis . The pyrolysis process of disubstituted fused 1,2,4-triazoles in inert conditions runs in two main stages connected with the emission of various fragments .


Physical and Chemical Properties Analysis

The thermal resistance of potential pharmaceuticals like disubstituted fused 1,2,4-triazoles is a very important parameter when assessing their therapeutic usefulness . The thermal stability of these compounds is directly dependent on their structure .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-4-28-12-7-5-11(6-8-12)14-20-21-17-23(9-10-27-3)13-15(25)19-18(26)22(2)16(13)24(14)17/h5-8H,4,9-10H2,1-3H3,(H,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAZDQDHGZFOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCOC)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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